molecular formula C18H18ClNO4S B6413370 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261899-82-4

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413370
CAS No.: 1261899-82-4
M. Wt: 379.9 g/mol
InChI Key: OSJFDJZRISOIPB-UHFFFAOYSA-N
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Description

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a chemical compound that features a chloro-substituted benzoic acid core with a piperidinylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps:

    Formation of the Piperidinylsulfonyl Phenyl Intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride.

    Coupling with Chloro-benzoic Acid: The intermediate is then coupled with 6-chlorobenzoic acid under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzoic acid moiety can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.

    Coupling Reactions: The phenyl and benzoic acid groups can engage in various coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfonyl groups can be oxidized to sulfonic acids.

    Reduction Products: Reduction can lead to the formation of sulfinyl or sulfhydryl derivatives.

Scientific Research Applications

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, while the chloro and benzoic acid groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[4-(morpholin-4-ylsulfonyl)phenyl]benzoic acid
  • 6-Chloro-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzoic acid
  • 6-Chloro-2-[4-(azepan-1-ylsulfonyl)phenyl]benzoic acid

Uniqueness

6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is unique due to the presence of the piperidinylsulfonyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds that may have different sulfonyl substituents, affecting their reactivity and interactions with biological targets.

Properties

IUPAC Name

2-chloro-6-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4S/c19-16-6-4-5-15(17(16)18(21)22)13-7-9-14(10-8-13)25(23,24)20-11-2-1-3-12-20/h4-10H,1-3,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJFDJZRISOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692394
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-82-4
Record name 3-Chloro-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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